

2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethynyl-6-methoxynaphthalene*

Cat. No.: *B157083*

[Get Quote](#)

CAS Number: 129113-00-4

This technical guide provides an in-depth overview of **2-Ethynyl-6-methoxynaphthalene**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.

Core Properties and Data

2-Ethynyl-6-methoxynaphthalene is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	129113-00-4	[1]
Molecular Formula	C ₁₃ H ₁₀ O	[1]
Molecular Weight	182.22 g/mol	[1]
Melting Point	110-114 °C	
Appearance	Solid	
InChI Key	PATPLTUFXUXNDY- UHFFFAOYSA-N	[1]
SMILES	COc1ccc2cc(ccc2c1)C#C	

Synthesis of 2-Ethynyl-6-methoxynaphthalene

The synthesis of **2-Ethynyl-6-methoxynaphthalene** is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene. The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl functionality.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

A common precursor for **2-Ethynyl-6-methoxynaphthalene** is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene[\[2\]](#)

- Materials:
 - 2-Methoxynaphthalene
 - Anhydrous aluminum chloride (AlCl₃)
 - Acetyl chloride
 - Dry nitrobenzene

- Concentrated hydrochloric acid
- Chloroform
- Anhydrous magnesium sulfate
- Methanol
- Crushed ice
- Procedure:
 - In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).
 - Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).
 - Cool the stirred solution to approximately 5°C in an ice bath.
 - Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.
 - After the addition is complete, continue stirring in the ice bath for 2 hours.
 - Allow the mixture to stand at room temperature for at least 12 hours.
 - Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).
 - Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).
 - Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.
 - Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.

- Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.
- Remove the chloroform using a rotary evaporator.
- Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to 2-Ethynyl-6-methoxynaphthalene

The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seydel-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

- Materials:

- 2-Acetyl-6-methoxynaphthalene
- Carbon tetrabromide (CBr_4)
- Triphenylphosphine (PPh_3)
- Anhydrous dichloromethane (DCM)
- n -Butyllithium ($n\text{-BuLi}$) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution

- Procedure:

◦ Formation of the Dibromoalkene:

- In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.
- Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.
- Stir the resulting dark red mixture at 0°C for 30 minutes.
- Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract with DCM.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.

◦ Formation of the Alkyne:

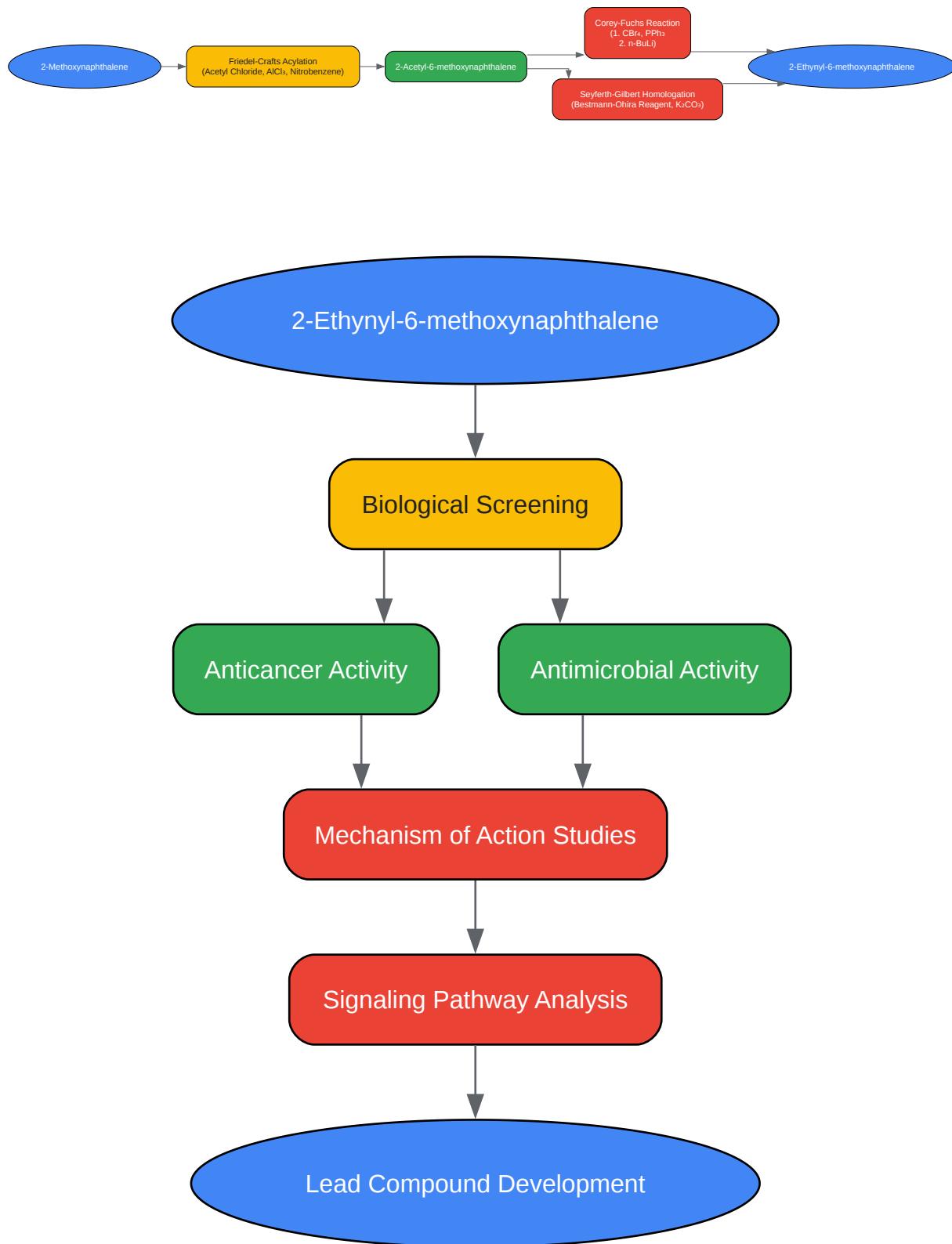
- Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
- Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.
- Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

Experimental Protocol: Seydel-Gilbert Homologation (Bestmann-Ohira Modification)[\[7\]](#)[\[8\]](#)[\[9\]](#)

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.

- Materials:


- 2-Acetyl-6-methoxynaphthalene
- Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous methanol
- Anhydrous tetrahydrofuran (THF)

- Procedure:

- In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.
- Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethynyl-6-methoxynaphthalene | C13H10O | CID 4586522 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Seydel–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 8. Seydel-Gilbert Homologation [organic-chemistry.org]
- 9. Seydel-Gilbert Homologation | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157083#2-ethynyl-6-methoxynaphthalene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com